7-Methyloctan-3-one

Description

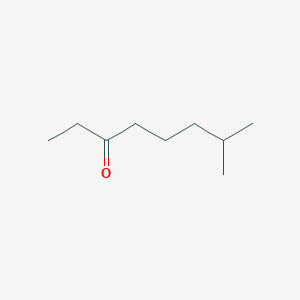

Structure

3D Structure

Properties

IUPAC Name |

7-methyloctan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-4-9(10)7-5-6-8(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPXLLKTJMWBGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278593 | |

| Record name | 7-methyloctan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5408-57-1 | |

| Record name | 7-Methyl-3-octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5408-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 8342 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC8342 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-methyloctan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyloctan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Activity of 7-Methyloctan-3-one in Insects: An Analysis of Current Knowledge

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the State of Research

7-Methyloctan-3-one, a naturally occurring ketone, has been identified in scientific and commercial literature as a semiochemical with purported pheromonal and insecticidal properties. However, a comprehensive review of readily available scientific literature reveals that while its existence and basic chemical properties are documented, detailed, peer-reviewed studies elucidating its specific biological activities in insects are notably scarce. This guide, therefore, serves a dual purpose: to present the currently available information with appropriate citations and to highlight the significant knowledge gaps that offer avenues for future research. The information presented herein is based on available data, which is often general in nature.

Chemical Identity and Properties

7-Methyloctan-3-one is a nine-carbon ketone with the molecular formula C₉H₁₈O[1]. Its structure is characterized by a methyl group at the seventh carbon position and a carbonyl group at the third position.

Table 1: Physicochemical Properties of 7-Methyloctan-3-one

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| CAS Number | 5408-57-1 | [1] |

| Appearance | Liquid (at room temperature) | |

| Synonyms | 7-methyl-3-octanone |

Reported Biological Activity in Insects: A Critical Overview

The biological activity of 7-Methyloctan-3-one in insects is primarily reported in two contexts: as a pheromone in ants (Formicidae) and as an agent with effects on the Colorado potato beetle (Leptinotarsa decemlineata). It is crucial to note that detailed primary research backing these claims is not extensively available in the public domain.

Pheromonal Activity in Formicidae (Ants)

Commercial sources state that 7-Methyloctan-3-one has been identified as a pheromone in some species of ants[1]. However, the specific ant species, the gland in which the compound is produced, and the explicit behavioral response it elicits (e.g., alarm, trail-following, aggregation, or queen signaling) are not specified in the available literature.

The subfamily Formicinae, which includes genera like Formica and Lasius, is known to utilize a diverse array of chemical signals for communication[2]. For instance, formic acid is a well-known alarm pheromone in many formicine ants[3]. While research has been conducted on the chemical ecology of various ant species, including those in the genera Formica, Lasius, and Myrmica, a direct and detailed link to 7-Methyloctan-3-one as a key semiochemical is not prominently documented in the available scientific papers.

Postulated Effects on the Colorado Potato Beetle (Leptinotarsa decemlineata)

A recurring claim, primarily from chemical suppliers, is that 7-Methyloctan-3-one exhibits an "endoparasitic effect" and can be used as an insecticide against the Colorado potato beetle[1]. The term "endoparasitic effect" is unconventional for a chemical compound and may be a misnomer for an unclarified mode of action.

The Colorado potato beetle is a significant agricultural pest known for its ability to develop resistance to conventional insecticides[4][5]. Research into alternative control methods often involves the screening of natural compounds, including plant extracts and essential oils, for insecticidal or antifeedant properties[4][6][7]. While various methyl ketones have been investigated for their insecticidal and fumigant properties against a range of insects, specific, peer-reviewed studies detailing the toxicity, mode of action, and effective dosage of 7-Methyloctan-3-one against Leptinotarsa decemlineata are not present in the available search results.

Biosynthesis of Methyl Ketones in Insects

While the specific biosynthetic pathway for 7-Methyloctan-3-one in insects has not been detailed in the available literature, the biosynthesis of methyl ketones in insects, in general, is thought to occur via the decarboxylation of β-keto acids, which are intermediates in fatty acid metabolism[8][9].

Figure 1: A generalized proposed pathway for the biosynthesis of methyl ketones in insects, proceeding through the oxidation of fatty acids and subsequent decarboxylation of β-keto acid intermediates.

Methodologies for Investigating Biological Activity

For researchers aiming to elucidate the biological activity of 7-Methyloctan-3-one, a combination of electrophysiological and behavioral assays would be essential.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of an insect's antenna to a volatile compound. It is a powerful tool for screening compounds that an insect can detect.

Step-by-Step EAG Protocol Outline:

-

Insect Preparation: Immobilize the insect and expose the antennae.

-

Electrode Placement: Insert a reference electrode into the insect's head and a recording electrode over the tip of the antenna.

-

Stimulus Preparation: Prepare serial dilutions of 7-Methyloctan-3-one in a suitable solvent.

-

Stimulus Delivery: A controlled puff of air carrying the diluted compound is delivered over the antenna.

-

Data Recording and Analysis: The resulting electrical potential (the EAG response) is amplified, recorded, and analyzed.

Figure 2: A simplified workflow for an Electroantennography (EAG) experiment to test the olfactory response of an insect to 7-Methyloctan-3-one.

Behavioral Assays

Behavioral assays are crucial for determining the function of a semiochemical. The design of the assay depends on the hypothesized function of the compound.

-

Trail-Following Assay: To test for a trail pheromone, a trail of 7-Methyloctan-3-one would be laid on a substrate, and the behavior of the ants (e.g., time spent on the trail, distance followed) would be recorded.

-

Alarm/Aggression Assay: To investigate its role as an alarm pheromone, the compound would be introduced into an arena with a group of ants, and behaviors such as increased locomotion, mandible opening, and aggression would be quantified.

-

Toxicity/Repellency Assay (for Colorado Potato Beetle):

-

Contact Toxicity: Direct application of the compound to the insect's cuticle.

-

Ingestion Toxicity: Incorporating the compound into the diet of the larvae or adults.

-

Choice/No-Choice Assays: To assess antifeedant or repellent effects, insects would be presented with treated and untreated food sources or substrates.

-

Knowledge Gaps and Future Research Directions

The current body of literature presents a significant opportunity for novel research into the chemical ecology of 7-Methyloctan-3-one. Key areas for future investigation include:

-

Identification of Species: Comprehensive screening of ant species, particularly within the Formicinae and Myrmicinae subfamilies, to identify those that produce and respond to 7-Methyloctan-3-one.

-

Functional Characterization of Pheromonal Activity: Detailed behavioral assays to determine the specific function of this compound in the identified ant species.

-

Electrophysiological Studies: EAG and single-sensillum recording (SSR) studies to characterize the olfactory sensory neurons that detect 7-Methyloctan-3-one.

-

Validation of Insecticidal Activity: Rigorous, controlled studies to confirm and quantify the purported insecticidal or other detrimental effects on the Colorado potato beetle. This should include determining the mode of action and effective concentrations (e.g., LC₅₀, LD₅₀).

-

Biosynthetic Pathway Elucidation: Isotopic labeling studies to uncover the specific biosynthetic pathway of 7-Methyloctan-3-one in a relevant insect species.

Conclusion

7-Methyloctan-3-one is a compound of interest with potential roles in insect chemical communication and pest management. However, the currently available scientific literature is insufficient to provide a detailed understanding of its biological activity. The claims regarding its pheromonal function in ants and its effects on the Colorado potato beetle require substantial empirical validation through rigorous scientific investigation. This guide has synthesized the limited available information and outlined the necessary experimental approaches to fill the existing knowledge gaps, thereby providing a roadmap for future research in this area.

References

-

The biology of methyl ketones. [Link]

-

Formicine ants swallow their highly acidic poison for gut microbial selection and control. [Link]

-

(PDF) The biology of methyl ketones - ResearchGate. [Link]

-

The toxicity of selected monoterpene hydrocarbons as single compounds and mixtures against different developmental stages of Colorado potato beetle, Leptinotarsa decemlineata Say (Coleoptera: Chrysomelidae). [Link]

-

A VOLATILE TRAIL PHEROMONE OF THE LEAF-CUTTING ANT, ATTA TEXANA - Southern Research Station. [Link]

-

Formicine ants swallow their highly acidic poison for gut microbial selection and control. [Link]

-

Context-dependent effects of formic acid on olfactory learning and generalisation in ants. [Link]

-

7-methyloctan-3-one - the NIST WebBook. [Link]

-

7-Methyloctan-3-one | C9H18O | CID 222421 - PubChem - NIH. [Link]

-

Toxicological and behavioral effects of some plant extract on Colorado potato beetle, Leptinotarsa decemlineata Say, 1824 (Coleoptera: Chrysomelidae) - ResearchGate. [Link]

-

Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants - PMC. [Link]

-

Antifeedant Activity and Toxicity of Some Plant Essential Oils to Colorado Potato Beetle, Leptinotarsa decemlineata Say. [Link]

-

Acid reign: formicine ants and their venoms - Myrmecological News - AntWiki. [Link]

-

repellent and insecticidal effects of essential oils on colorado potato beetle (leptinotarsa decemlineata (say, 1824)) - Applied Ecology and Environmental Research. [Link]

-

Myrmica rubra - GISD. [Link]

-

Contact Toxicity of Six Plant Extracts to Different Larval Stages of Colorado Potato Beetle (Leptinotarsa decemlineata SAY - DergiPark. [Link]

-

Trail Pheromones: An Integrative View of Their Role in Social Insect Colony Organization. [Link]

-

Trail pheromones of ants - Avon Pest Control. [Link]

-

From acidic arrows to social shields: exploring the complex venoms of Formicine ants. [Link]

-

Unveiling Molecular Effects of the Secondary Metabolite 2-Dodecanone in the Model Hymenopteran Nasonia vitripennis - PMC. [Link]

-

Chemical Properties of 7-methyloctan-3-one (CAS 5408-57-1) - Cheméo. [Link]

-

ALARM PHEROMONES OF THE ANT ATTA TEXANA - Southern Research Station. [Link]

- EP1372623A1 - Control of parasitic mites of honey bees - Google P

-

Ants Sense, and Follow, Trail Pheromones of Ant Community Members - PMC. [Link]

- EP3610729A1 - Compositions and methods for varroa mite control - Google P

-

Pheromones and Semiochemicals of Formica rufa (Hymenoptera: Formicidae), the Southern wood ant - The Pherobase. [Link]

-

Composition of the alarm pheromone of seven attine fungus-growing ants... - ResearchGate. [Link]

Sources

- 1. 7-Methyloctan-3-one | CymitQuimica [cymitquimica.com]

- 2. Formicine ants swallow their highly acidic poison for gut microbial selection and control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Context-dependent effects of formic acid on olfactory learning and generalisation in ants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agriculturejournals.cz [agriculturejournals.cz]

- 5. aloki.hu [aloki.hu]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. varroaresistant.uk [varroaresistant.uk]

- 9. Novel use of aliphatic n-methyl ketones as a fumigant and alternative to methyl bromide for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]

Deconstructing the Spectroscopic Signature of 7-Methyloctan-3-one: A Whitepaper for Structural Elucidation

Executive Summary

For drug development professionals, chemical ecologists, and analytical chemists, the precise structural elucidation of aliphatic ketones is a foundational competency. 7-Methyloctan-3-one (

This technical whitepaper outlines a self-validating analytical framework for the definitive spectroscopic characterization of 7-methyloctan-3-one. By integrating Fourier-Transform Infrared (FT-IR) spectroscopy, Electron Ionization Mass Spectrometry (EI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, we move beyond empirical pattern matching. Instead, we dissect the causality behind each spectral feature—explaining exactly why molecular geometry and electron distribution yield specific instrumental responses.

Molecular Architecture & Properties

Before deploying analytical instrumentation, an expert must establish the physicochemical baseline of the target analyte. 7-Methyloctan-3-one consists of an ethyl group and an isohexyl (4-methylpentyl) group flanking a central carbonyl moiety. This lack of conjugation, combined with the terminal gem-dimethyl branching, fundamentally governs its spectroscopic behavior.

| Property | Value | Causality / Significance |

| IUPAC Name | 7-Methyloctan-3-one | Defines the C9 aliphatic backbone and C3 ketone placement. |

| Molecular Formula | Used to calculate the degrees of unsaturation (DoU = 1), representing the carbonyl group[3]. | |

| Exact Mass / Molar Mass | 142.1358 Da / 142.24 g/mol | Determines the molecular ion ( |

| Kovats Retention Index (RI) | ~1057 (Non-polar) | Orthogonal validation metric for GC-MS matching against n-alkane standards[3]. |

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, spectroscopic data cannot exist in isolation. The protocols detailed below are engineered as self-validating systems, wherein the experimental parameters intrinsically verify the accuracy of the output.

GC-MS Acquisition & Self-Validation Protocol

-

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) using a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

-

Causality: HS-SPME avoids solvent masking effects, selectively partitioning volatile MVOCs into the fiber phase based on their vapor pressure and lipophilicity[1].

-

-

Chromatography: DB-5MS (or equivalent 5% phenyl/95% dimethylpolysiloxane) column.

-

Causality: The slightly polar stationary phase provides optimal resolution for aliphatic ketones, preventing peak tailing of the carbonyl group.

-

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Causality: 70 eV is the universal standard for EI; it consistently imparts ~6.7 MJ/mol of energy, ensuring fragmentation patterns match established library databases[4].

-

-

Self-Validation Mechanism: Concurrent injection of a

n-alkane standard series. The experimental retention time must be mathematically converted to a Kovats Retention Index (RI). Identifying the MS library hit is only considered valid if the calculated RI matches the theoretical RI of ~1057.

NMR Acquisition & Self-Validation Protocol

-

Sample Preparation: 15-20 mg of 7-methyloctan-3-one dissolved in 0.6 mL

containing 0.03% v/v Tetramethylsilane (TMS).-

Causality: The deuterium in

provides the frequency lock for the spectrometer, while TMS acts as the absolute zero-point chemical shift reference (

-

-

1D

NMR (400 MHz): Standard-

Causality: Utilizing a 30-degree flip angle prevents spin saturation, guaranteeing that the integrated area under each peak is strictly proportional to the number of protons.

-

-

1D

NMR (100 MHz): Composite Pulse Decoupling (CPD) sequence.-

Causality: Broadband decoupling irradiates all proton frequencies, collapsing complex carbon-proton multiplets into sharp singlets, drastically improving the Signal-to-Noise (S/N) ratio.

-

-

Self-Validation Mechanism: The integral of the upfield doublet (the gem-dimethyl terminus) must yield an exact 2:1 stoichiometric ratio (6H:3H) when calibrated against the terminal methyl triplet (H-1). Any deviation instantly flags an impure sample or baseline integration errors.

Multi-modal spectroscopic workflow for the structural validation of volatile organics.

Spectroscopic Causality & Data Interpretation

FT-IR: Interrogating the Dipole

In infrared spectroscopy, signal intensity is dictated by the change in the dipole moment during molecular vibration. For 7-methyloctan-3-one, the highly polarized

-

Carbonyl Stretch (

): An intense, sharp peak is observed at ~1715 cm⁻¹ . Causality: Because the ketone is strictly aliphatic and devoid of -

C-H Stretching (

): Strong bands between 2850 - 2960 cm⁻¹ . Causality: Exclusively -

Gem-Dimethyl Deformation: A characteristic "isopropyl split" doublet occurs at ~1385 cm⁻¹ and 1365 cm⁻¹ . Causality: The symmetric bending vibrations of the two terminal methyl groups (C-8, C-9) on the same methine carbon undergo vibrational coupling, splitting a normally singular methyl bending mode into two distinct, equal-intensity bands.

EI-MS: Mechanistic Fragmentation Pathways

Under 70 eV electron bombardment, the molecule is stripped of a lone-pair electron from the carbonyl oxygen, forming the molecular ion

| Fragment Ion | m/z | Relative Abundance | Causality / Cleavage Pathway |

| 142 | Low (<10%) | Intact molecular ion ( | |

| 113 | High (Often Base) | ||

| 72 | High (Diagnostic) | McLafferty Rearrangement: | |

| 57 | Moderate |

The McLafferty Causality:

The ion at

Primary EI-MS fragmentation pathways and key diagnostic ions of 7-methyloctan-3-one.

Nuclear Magnetic Resonance (NMR): Mapping the Carbon Skeleton

NMR is the ultimate arbiter of structural connectivity. By analyzing chemical shifts (

1D

NMR Quantitative Signatures

Note: Chemical shifts (

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Environmental Causality |

| H-8, H-9 | ~0.88 | Doublet (d) | 6H | ~6.6 | Equivalent methyls split strictly by the single H-7 methine proton. |

| H-1 | ~1.05 | Triplet (t) | 3H | ~7.4 | Terminal methyl split by the adjacent H-2 methylene protons. |

| H-6 | ~1.20 | Multiplet (m) | 2H | - | Deeply shielded aliphatic protons, complex splitting by H-5 & H-7. |

| H-5 | ~1.50 | Multiplet (m) | 2H | - | Central methylene, minimal inductive deshielding. |

| H-7 | ~1.55 | Multiplet (m) | 1H | - | Methine proton split by 8 neighbors (H-6, H-8, H-9), theoretically a nonet. |

| H-4 | ~2.38 | Triplet (t) | 2H | ~7.4 | Deshielded |

| H-2 | ~2.41 | Quartet (q) | 2H | ~7.4 | Deshielded |

1D

NMR Chemical Shift Causality

| Position | Shift ( | Type | Inductive & Steric Causality |

| C-1 | ~7.8 | Exceptionally upfield; terminal ethyl carbon geometry. | |

| C-8, C-9 | ~22.5 | Typical shielded terminal methyls of an isopropyl terminus. | |

| C-5 | ~21.6 | Standard central aliphatic backbone environment. | |

| C-7 | ~27.9 | Methine carbon; slightly downfield from methyls due to increased alkyl substitution. | |

| C-2 | ~35.8 | Deshielded via diamagnetic anisotropy of the adjacent | |

| C-6 | ~38.6 | Critical Diagnostic: Shifted significantly downfield (compared to linear alkanes) due to the | |

| C-4 | ~42.4 | Maximally deshielded methylene; adjacent to C=O and embedded in the longer chain. | |

| C-3 | ~211.5 | Highly deshielded |

Unifying 2D NMR Logic

To bridge isolated 1D data points into a cohesive 3D structure, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) must be utilized. An HMBC experiment will show a defining cross-peak over 3 bonds (

2D NMR logical matrix for the unambiguous skeletal assignment of aliphatic chains.

Conclusion

The unambiguous identification of 7-methyloctan-3-one relies on a trifecta of orthogonal techniques. FT-IR confirms the functional group environment (an un-conjugated ketone with a gem-dimethyl tail); EI-MS securely places the carbonyl at the C-3 position via the intense

References

- "7-methyloctan-3-one - the NIST WebBook", nist.gov.

- "7-Methyloctan-3-one | C9H18O | CID 222421 - PubChem", nih.gov.

- "Mammalian semiochemistry.", gwern.net.

- "Fingerprinting outdoor air environment using microbial volatile organic compounds (MVOCs) - A review", researchgate.net.

- "Biological production of taste and odour compounds", researchgate.net.

Sources

potential biosynthetic pathways of 7-Methyloctan-3-one in nature

Biosynthetic Trajectories of 7-Methyloctan-3-one: An Application Scientist’s Guide to Iso-Branched Ethyl Ketones

Biological Context & Target Significance

In the landscape of natural volatile organic compounds (VOCs), aliphatic ketones serve as critical semiochemicals governing inter- and intra-species communication. Among these, 7-Methyloctan-3-one (C9H18O) is a structurally unique iso-branched ethyl ketone. It functions as an alarm pheromone within the glandular secretions of Formicidae (ants)[1],[2], and constitutes a significant signaling fraction of the volatile exometabolome in soil bacteria such as Pedobacter lusitanus[3].

For drug development professionals and bioengineers mining the volatilome, discerning how nature assembles this specific architecture is paramount. While unbranched straight-chain ketones (e.g., 3-octanone) are typically generated via the Lipoxygenase/Dioxygenase (LOX/DOX) cleavage of linoleic acid[4], the iso-branched framework of 7-methyloctan-3-one demands an entirely different metabolic logic: a highly specific, modular Polyketide Synthase (PKS) or modified Fatty Acid Synthase (FAS) pathway[5].

Biosynthetic Logic: The PKS / FAS Paradigm

From a retrosynthetic perspective, the defining features of 7-methyloctan-3-one are its terminal isopropyl "tail" (C7) and its ethyl ketone "head" (C3). These bifurcated structural signatures map flawlessly to specific acyl-CoA precursor units:

-

The Starter Unit (Isovaleryl-CoA): The branched tail dictates that biosynthesis cannot initiate with a standard acetyl-CoA or propionyl-CoA. Instead, it requires the degradation of the branched-chain amino acid L-leucine[3].

-

The Terminal Extender (Methylmalonyl-CoA): Standard malonyl-CoA extensions yield methyl ketones (2-alkanones) upon terminal decarboxylation. To generate the specific ethyl ketone (3-alkanone) signature seen in 7-methyloctan-3-one and homologous ant pheromones like 4-methyl-3-heptanone, the final elongating unit must be methylmalonyl-CoA (derived from propionate)[5].

The Proposed Enzymatic Trajectory

-

Initiation: L-Leucine undergoes deamination via a branched-chain aminotransferase (BCAT) and subsequent decarboxylation by the BCKDH complex to form the C5 starter unit, isovaleryl-CoA .

-

Primary Elongation: A ketosynthase (KS) catalyzes a Claisen condensation between isovaleryl-CoA and one malonyl-CoA extender. Following a complete reductive cycle (ketoreductase, dehydratase, enoylreductase), the intermediate generated is 5-methylhexanoyl-CoA (C7).

-

Terminal Condensation: The KS domain catalyzes a second condensation, this time utilizing methylmalonyl-CoA as the extender unit. The loss of CO2 from the extender generates a beta-keto thioester: 2,7-dimethyl-3-oxooctanoyl-CoA .

-

Hydrolysis & Decarboxylation: A terminal thioesterase (TE) cleaves the thioester to a free beta-keto acid. This labile intermediate undergoes rapid decarboxylation (spontaneous or enzymatic), eliminating the C1 carboxyl group to definitively yield the ethyl ketone, 7-methyloctan-3-one .

Figure 1. PKS-mediated biosynthetic cascade of 7-methyloctan-3-one from L-Leucine and Propionate.

Quantitative Data & Pathway Comparisons

Table 1: Predicted Isotopic Shifts for 7-Methyloctan-3-one via the PKS Pathway To definitively assign the carbon origins without isobaric interference, specific isotopic tracers are utilized. Note the critical mechanistic rationale regarding propionate: the C1 carbon of the propionate extender becomes the thioester carbonyl, which is permanently lost as CO2 during terminal TE decarboxylation.

| Stable Isotope Precursor | Target Carbon Moiety | Baseline m/z (M⁺) | Predicted Shifted m/z | Mechanistic Causality / Rationale |

| [D10]-L-Leucine | C5 to C9 (Iso-branch) | 142.14 | 151.20 (+9 Da) | Transamination loses 1 deuterium; the remaining 9 D are retained directly in the isovaleryl-CoA starter unit. |

| [1-¹³C]-Propionate | None (Lost as CO₂) | 142.14 | 142.14 (0 Da) | C1 of propionate forms the beta-keto carboxylic acid, which is lost via TE-mediated terminal decarboxylation. |

| [U-¹³C3]-Propionate | C1 & C2 (Ethyl tail) | 142.14 | 144.14 (+2 Da) | Only C2 and C3 of the propionate extender are retained to form the terminal ethyl ketone moiety. |

Table 2: Comparative Biosynthesis of Biological Alkyl Ketones

| VOC Ketone Molecule | Producing Biota | Primary Biosynthetic Pathway | Precursor Modules | Reference / Paradigm |

| 3-Octanone | Fungi (Agaricus bisporus) | LOX / DOX Lyase Cleavage | Linoleic Acid + O₂ | [4] |

| 4-Methyl-3-heptanone | Leaf-cutting Ants (Atta) | Modular Polyketide Synthase | Propionyl-CoA + 2x Methylmalonyl-CoA | [5] |

| 7-Methyloctan-3-one | Bacteria (Pedobacter) / Ants | Modular Polyketide Synthase | Isovaleryl-CoA + Malonyl-CoA + Methylmalonyl-CoA | [3],[1] |

Diagnostic Experimental Protocols (Self-Validating Systems)

To transition this biosynthetic hypothesis into empirically verified fact, researchers must employ self-validating protocols that control for extraction efficiencies and overlapping metabolic flux.

Protocol 1: Stable Isotope Headspace Trapping & GC-MS/MS Validation

Causality: Steady-state metabolomics cannot distinguish between an isobutyryl-CoA + 3x malonyl-CoA elongation vs. an isovaleryl-CoA + 2x malonyl-CoA elongation. By feeding specifically labeled precursors and capturing real-time emissions, we uniquely map the starter and terminal units.

-

Culture Preparation: Inoculate the target microbial strain (e.g., P. lusitanus NL19) in 50 mL of defined M9 minimal media to prevent unlabeled amino acid interference.

-

Isotope Supplementation: Spike the log-phase media (OD600 = 0.4) with 2 mM [D10]-L-leucine and 2 mM [U-¹³C3]-sodium propionate. Run a parallel wild-type culture on natural abundance media as the baseline control.

-

Volatile Trapping: Seal the flask with a PTFE-lined silicone septum. Insert a DVB/CAR/PDMS Solid-Phase Microextraction (SPME) fiber into the headspace. Incubate for 45 minutes at 30°C to continuously extract volatile emissions.

-

GC-MS/MS Analysis: Desorb the SPME fiber in the injection port (250°C) of a GC equipped with a DB-Wax capillary column (to resolve branched isomers). Use electron ionization (EI) at 70 eV.

-

Data Interpretation: Extract ion chromatograms (EIC) for the theoretical shifted m/z values (refer to Table 1). Normalize peak areas against an internal standard ([D5]-3-octanone) applied directly to the fiber to self-validate extraction efficiency.

Protocol 2: In Vitro Reconstitution of the Terminal PKS Decarboxylation

Causality: Observing an in vivo isotope shift proves metabolic origin, but not the specific enzymatic mechanism. Reconstituting the terminal module in vitro ensures the ethyl ketone is formed via specific TE-mediated decarboxylation rather than off-target oxidative cleavage.

-

Gene Amplification & Expression: Identify and clone the terminal PKS module (KS-AT-KR-ACP-TE sequence) from the host genome into a pET28a(+) vector. Transform into E. coli BL21(DE3) BAP1 (a strain engineered to provide necessary phosphopantetheinylation of the ACP domain).

-

Protein Purification: Induce expression with 0.5 mM IPTG at 16°C for 18 hours. Purify the His-tagged PKS via Ni-NTA affinity chromatography. Conduct size-exclusion chromatography (SEC) to isolate the stable monomeric fraction.

-

Enzymatic Assay: In a 200 µL reaction buffer (50 mM Tris-HCl, pH 7.5, 2 mM DTT), mix 10 µM purified PKS, 100 µM 5-methylhexanoyl-CoA (synthetically prepared), 100 µM methylmalonyl-CoA, and 500 µM NADPH.

-

Incubation & Extraction: Incubate at 25°C for 2 hours. Terminate the reaction by adding 200 µL of high-purity hexane containing 10 µM [D5]-3-octanone.

-

Detection: Vortex vigorously, centrifuge to separate the phases, and inject 1 µL of the organic layer into a GC-FID to quantify the exact stoichiometric conversion of the CoA thioesters into 7-methyloctan-3-one.

References

1.[3] Silva, I., et al. "Linking Pedobacter lusitanus NL19 volatile exometabolome with growth medium composition: what can we learn using comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry?" Analytical and Bioanalytical Chemistry, PubMed Central (PMC). URL:[Link] 2.[4] Zhang, Y., et al. "The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus." Journal of Fungi (MDPI). URL:[Link] 3.[1] Adams, R.M.M., et al. "A comparative study of exocrine gland chemistry in Trachymyrmex and Sericomyrmex fungus-growing ants." Biochemical Systematics and Ecology, AntWiki. URL:[Link] 4.[5] Oldham, N.J., et al. "Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone." Chemical Communications (RSC Publishing). URL:[Link] 5.[2] Vander Meer, R.K., et al. "Pheromone directed behavior in ants." USDA Agricultural Research Service. URL:[Link]

Sources

- 1. antwiki.org [antwiki.org]

- 2. ars.usda.gov [ars.usda.gov]

- 3. Linking Pedobacter lusitanus NL19 volatile exometabolome with growth medium composition: what can we learn using comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

protocol for gas chromatography-mass spectrometry (GC-MS) analysis of 7-Methyloctan-3-one

Application Note: High-Resolution GC-MS Profiling of 7-Methyloctan-3-one

Introduction & Mechanistic Context

7-Methyloctan-3-one (

Because 7-methyloctan-3-one is highly volatile and often present in complex biological matrices at trace concentrations, its extraction and quantification demand a highly sensitive, interference-free analytical approach[3]. Solid-Phase Microextraction (SPME) coupled to Gas Chromatography-Mass Spectrometry (GC-MS) represents the gold standard for this workflow. SPME enables solventless, non-destructive concentration of analytes, while GC-MS resolves the ketone from isobaric lipid-derived interferences, allowing for robust mass spectral deconvolution[3].

Metabolic pathway generating 7-methyloctan-3-one via Acyl-CoA and ethyl ketone synthesis.

Causality-Driven Analytical Strategy

This protocol operates on a self-validating system design , ensuring that matrix effects, carryover, and detector drift are internally controlled.

-

Sample Enrichment (SPME): A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected due to its trimodal pore distribution, which optimally captures mid-polar ketones while repelling heavy moisture[4].

-

Chromatographic Separation: A 5% diphenyl / 95% dimethyl polysiloxane column (e.g., Equity-5 or DB-5MS) is utilized[2]. The 5% phenyl substitution provides the critical temporary induced dipole interactions required to resolve 7-methyloctan-3-one from structurally similar isomers like 6-methyl-3-octanone.

-

Mass Spectral Ionization: 70 eV Electron Ionization (EI) induces predictable fragmentation. A defining feature of 3-octanones is the McLafferty rearrangement . The

-hydrogen (on C6) migrates to the carbonyl oxygen, leading to the cleavage of the

Self-validating SPME-GC-MS analytical workflow for the extraction and quantification of VOCs.

Step-by-Step Methodology: A Self-Validating Protocol

Phase I: System Readiness & Pre-Validation

-

System Blank Run: Execute a complete GC-MS temperature program with an empty, conditioned SPME fiber to establish a baseline and confirm the absence of siloxane bleed.

-

Internal Standard (IS) Spiking: Spike all biological samples and calibration curves with

of 2-octanone-

Phase II: Headspace SPME Extraction

-

Vial Preparation: Transfer 5.0 mL of the liquid matrix (e.g., microbial culture broth) or 1.0 g of solid matrix (gland secretion/soil) into a 20 mL precision-thread headspace vial. Add 1.5 g of NaCl to saturate the aqueous phase. Causality: Salting out decreases the solubility of organic volatiles in water, drastically driving the partition coefficient (

) toward the headspace. -

Equilibration: Incubate the sealed vial at 40°C for 15 minutes with orbital agitation (250 rpm).

-

Extraction: Expose the 50/30 µm DVB/CAR/PDMS fiber to the vial headspace for exactly 30 minutes at 40°C. Causality: 40°C prevents the artifactual thermal degradation of labile metabolites while ensuring sufficient vapor pressure for the target ketone.

Phase III: Thermal Desorption and GC-MS Acquisition

-

Desorption: Retract the fiber, pierce the GC inlet septum, and expose the fiber in the heated injection port (250°C) for 3 minutes in splitless mode[2].

-

Column Elution: Initiate the GC oven program (see Table 1) simultaneously with fiber exposure.

-

Fiber Conditioning: Transfer the fiber to a conditioning station at 270°C for 5 minutes post-run to eliminate high-boiling carryover.

Quantitative Data Presentation & GC-MS Parameters

Below is the optimized parameter table designed to maximize resolution for aliphatic and branched ketones[2].

Table 1: GC-MS Analytical Parameters

| Component | Setting / Parameter | Rationale |

| GC Column | Equity-5 or DB-5MS (30 m × 0.25 mm, 0.25 µm) | Low bleed, optimal for branched aliphatic ketones. |

| Carrier Gas | Helium (99.999%), 1.2 mL/min (Constant Flow) | Maintains uniform peak geometry across temp ramps. |

| Inlet Temperature | 250°C (Splitless, purge valve open at 1.5 min) | Maximizes desorption without inducing analyte pyrolysis. |

| Oven Ramp | 40°C (hold 2 min) | Shallow initial ramp achieves baseline resolution of isomers. |

| MS Transfer Line | 250°C | Prevents cold-spot condensation of mid-boiling VOCs. |

| Ion Source / Quad | 230°C / 150°C (70 eV EI) | Standardized conditions for precise library matching (NIST). |

| Acquisition Mode | Scan (m/z 35–350) + SIM (m/z 57, 72, 113) | Scan for library matching; SIM for ultra-trace quantification. |

Table 2: Expected Analyte Identification Data

Note: Retention Indices (RI) are calculated relative to a standard

| Compound | Class | Rel. RI (DB-5MS) | Base Peak (Target Ion) | Qualifier Ions | Mechanistic Origin of Base Peak |

| 7-Methyloctan-3-one | Ethyl Ketone | m/z 72 | m/z 57, 113, 43 | McLafferty rearrangement ( | |

| 2-Octanone- | Ketone (IS) | m/z 64 | m/z 46, 126 | Deuterated | |

| 6-Methyl-2-heptanone | Methyl Ketone | m/z 43 | m/z 58, 113 | Standard acetyl |

References

-

Volatile Components in Metatarsal Glands of Sika Deer, Cervus nippon. ResearchGate. 1[1]

-

Biological production of taste and odour compounds. ResearchGate. 5[5]

-

Antibacterial compounds in the interdigital glands of pronghorn, Antilocapra americana. ResearchGate. 6[6]

-

Linking Pedobacter lusitanus NL19 volatile exometabolome with growth medium composition: what can we learn using comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry? PMC. 7[2]

-

Fingerprinting outdoor air environment using microbial volatile organic compounds (MVOCs) - A review. ResearchGate. 8[4]

-

Analytical Methods for Chemical and Sensory Characterization of Scent-Markings in Large Wild Mammals: A Review. PMC. 3[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Linking Pedobacter lusitanus NL19 volatile exometabolome with growth medium composition: what can we learn using comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical Methods for Chemical and Sensory Characterization of Scent-Markings in Large Wild Mammals: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Linking Pedobacter lusitanus NL19 volatile exometabolome with growth medium composition: what can we learn using comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Application Technical Support Center: Trace GC-MS Profiling of Volatile Ketones

Target Analyte: 7-Methyloctan-3-one An advanced troubleshooting and protocol optimization guide for drug development professionals and analytical scientists.

Welcome to the Technical Support Center. 7-Methyloctan-3-one (CAS 5408-57-1) is a trace, low-molecular-weight volatile ethyl ketone (MW: 142.24 g/mol ) known to function as a crucial semiochemical in formicidae (ants), mammalian glandular secretions (e.g., Cervus nippon), and bacterial exometabolomes like Pedobacter lusitanus NL19[1][2][3].

Because of its high volatility (Kovats Retention Index: 1057) and trace natural abundance, standard analytical methods often fail due to analyte adsorption, poor matrix partitioning, or inadequate ionization parameters[4]. This guide synthesizes field-proven methodologies to troubleshoot and optimize your detection limits down to the sub-ng/mL range.

I. Experimental Workflow & Troubleshooting Logic

Diagnostic workflow for optimizing trace 7-methyloctan-3-one detection in GC-MS.

II. Ask the Scientist: Troubleshooting FAQs

Q1: My 7-methyloctan-3-one peak is severely tailing, causing peak integration errors. How do I fix this? Causality: Ketones feature polarized carbonyl oxygens that act as hydrogen-bond acceptors. If your glass inlet liner or column has unprotected active silanol (Si-OH) sites due to matrix degradation, 7-methyloctan-3-one will adsorb to these sites rather than entering the column simultaneously. Solution: Ensure you are utilizing an ultra-inert, base-deactivated glass liner . Furthermore, trace analyses must utilize the splitless injection mode (0.5–1 min valve time) to ensure the entire vapor cloud is transferred to the column before venting[3].

Q2: Should I use liquid extraction (LLE) or Headspace Solid-Phase Microextraction (HS-SPME) for glandular or microbial samples?

Causality: For volatile exometabolomes and semiochemicals, HS-SPME is vastly superior. LLE dilutes the target analyte in harsh solvents (like

Q3: How do I select my MS target ions to avoid background noise?

Causality: 7-Methyloctan-3-one is an ethyl ketone. Under standard 70 eV Electron Ionization (EI), alpha-cleavage at the C3-C4 bond sheds a

III. Validated Methodology: End-to-End GC-MS Protocol

The following self-validating system employs HS-SPME to maximize recovery while using orthogonal GC-MS settings optimized for low-molecular-weight ketones[2][5].

Step 1: Sample Pre-treatment (The Salting-Out Effect)

-

Place 2.0 mL of liquid culture or glandular extract into a 10 mL precision headspace vial.

-

Add 1.0 mL of saturated

solution. Mechanism: The sudden spike in ionic strength aggressively reduces the aqueous solubility of the non-polar alkyl chain, driving 7-methyloctan-3-one into the headspace. -

Seal immediately with a PTFE/silicone septum cap.

Step 2: HS-SPME Extraction

-

Equilibrate the vial at 45°C for 10 minutes with mild agitation (250 rpm).

-

Expose a pre-conditioned DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) mixed-bed SPME fiber to the headspace for 30 minutes. Mechanism: The tri-phase fiber is optimally tuned to capture semi-volatile molecules in the C6–C12 range.

Step 3: Splitless Desorption & GC Separation

-

Insert the fiber into the GC inlet (held at 250°C) equipped with an ultra-inert 0.75 mm I.D. SPME liner.

-

Maintain a splitless hold for 1.0 minute to ensure narrow band injection.

-

Utilize a 30 m × 0.25 mm I.D., 0.25 µm non-polar to slightly polar column (e.g., Equity-5 or DB-5MS). Wait to initiate the thermal ramp.

-

Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 150°C, then jump at 20°C/min to 250°C (hold 5 min)[2].

Step 4: MS Acquisition

-

Set the MS transfer line to 250°C and the EI source to 70 eV.

-

Operate in Selected Ion Monitoring (SIM) mode using the targets identified in Table 2 below.

IV. Quantitative Data Summaries

Table 1: Instrument & Column Configurations

| Parameter | Recommended Specification | Causality / Rationale |

| GC Column Phase | Equity-5 (5% Diphenyl / 95% Dimethyl siloxane) | Excellent inertness; resolves structural isomers perfectly[2]. |

| Reference Kovats Index | ~ 1057 | Predicts elution time directly after C10 standard (Decane)[4]. |

| Carrier Gas & Flow | Helium at 1.0 - 2.5 mL/min | Maximizes column separation efficiency per Van Deemter curves[2]. |

| Injection Mode | Splitless (0.5–1 min purge) | Crucial for capturing trace picogram-level analytes[3]. |

Table 2: MS SIM Parameter Targets for 7-Methyloctan-3-one

| Ion Type | m/z Value | Dwell Time | Fragmentation Mechanism |

| Quantifier Ion | 57 | 50 ms | Alpha-cleavage resulting in acylium |

| Qualifier Ion 1 | 72 | 50 ms | McLafferty rearrangement enol-fragment[5]. |

| Qualifier Ion 2 | 113 | 50 ms | Loss of the ethyl radical ( |

| Target Molecular Ion | 142 | 50 ms | Intact unfragmented ketone radical cation ( |

V. References

-

cymitquimica.com. 7-Methyloctan-3-one Product Information & Technical Specifications. Retrieved from:

-

National Institutes of Health (NIH) / PubChem. 7-Methyloctan-3-one | C9H18O | CID 222421. Retrieved from:

-

Sigma-Aldrich. 7-methyloctan-3-one | 5408-57-1. Retrieved from:

-

National Institutes of Health (NIH) / PMC. Linking Pedobacter lusitanus NL19 volatile exometabolome with growth medium composition. Retrieved from:

-

ResearchGate. Volatile Components in Metatarsal Glands of Sika Deer, Cervus nippon. Retrieved from:

-

Benchchem. 6-Octen-3-one, 7-methyl- | 762-47-0 & Ketone Mass Spectrometry Dynamics. Retrieved from:

Sources

- 1. 7-Methyloctan-3-one | CymitQuimica [cymitquimica.com]

- 2. Linking Pedobacter lusitanus NL19 volatile exometabolome with growth medium composition: what can we learn using comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 7-Methyloctan-3-one | C9H18O | CID 222421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Octen-3-one, 7-methyl- | 762-47-0 | Benchchem [benchchem.com]

Technical Support Center: Enhancing the Long-Term Stability of 7-Methyloctan-3-one

Welcome to the technical support center for 7-Methyloctan-3-one. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and integrity of this compound for their experiments. The stability of a chemical reagent is paramount for generating reproducible and reliable data. This document provides in-depth troubleshooting advice and best-practice protocols to mitigate degradation and ensure the long-term stability of 7-Methyloctan-3-one.

Section 1: Understanding the Instability of 7-Methyloctan-3-one

This section addresses the fundamental chemical properties of 7-Methyloctan-3-one that contribute to its potential instability.

Q1: What is 7-Methyloctan-3-one, and why is its stability a primary concern?

A1: 7-Methyloctan-3-one is an aliphatic ketone (C9H18O) used in various research applications, including as a standard in analytical chemistry and as a building block in organic synthesis.[1][2][3][4] Like many volatile organic compounds (VOCs), its stability is not an inherent property but is contingent upon environmental factors such as temperature, light, and the presence of reactive species.[5] The carbonyl group in the ketone structure is a reactive center, making the molecule susceptible to several degradation pathways that can alter its purity, impact experimental outcomes, and compromise safety.

Q2: What are the primary degradation pathways for ketones like 7-Methyloctan-3-one?

A2: The primary degradation pathways for ketones are driven by light, oxygen, and temperature.

-

Photodegradation: Ketones are well-known to undergo photodegradation when exposed to ultraviolet (UV) light, primarily through Norrish Type I and Type II reactions.[6][7][8][9] These pathways involve the cleavage of carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of a complex mixture of smaller, often volatile, degradation products.[6][7]

-

Oxidation: In the presence of oxygen, especially when catalyzed by heat or light, ketones can undergo oxidation.[10] This can lead to the formation of various oxygenated byproducts, including carboxylic acids and peroxides, which can, in turn, catalyze further degradation.

-

Acid/Base Catalyzed Reactions: While generally less reactive to hydrolysis than esters or acetals, the carbonyl group can undergo acid- or base-catalyzed reactions, such as aldol condensation or hydration, if acidic or basic impurities are present.[11][12]

Sources

- 1. 7-Methyloctan-3-one | C9H18O | CID 222421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Methyloctan-3-one | CymitQuimica [cymitquimica.com]

- 3. 7-methyloctan-3-one [webbook.nist.gov]

- 4. 7-methyloctan-3-one (CAS 5408-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]

- 12. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]

Validation & Comparative

Cross-Genera Behavioral Modulation and Insecticidal Efficacy of 7-Methyloctan-3-one: A Comparative Guide

Target Audience: Chemical ecologists, entomologists, and agrochemical drug development professionals. Content Authority: Senior Application Scientist, Formicidae Semiochemicals.

Executive Summary & Mechanistic Causality

The manipulation of ant behavior via semiochemicals has historically relied on highly specific, narrow-spectrum alarm pheromones. While compounds like 2-ethyl-3,6-dimethylpyrazine (EDMP) and 4-methyl-3-heptanone (4M3H) are potent, their efficacy is strictly bounded by species and genus barriers[1],[2].

This comparison guide evaluates the performance of 7-Methyloctan-3-one (7-MO) , a naturally occurring cyclic terpene and aliphatic ketone identified in multi-kingdom sources, including the fur of the arctic fox and several Formicidae species[3]. Unlike genus-specific pheromones, 7-MO possesses a dual-action mechanism: it operates as a broad-spectrum behavioral disrupter (mimicking an alarm pheromone) and exhibits severe endoparasitic/insecticidal toxicity upon contact[3].

Recent breakthroughs in ant ecology—such as the landmark September 2025 discovery of obligate cross-species cloning (xenoparity) between the harvester ants Messor ibericus and Messor structor—highlight the profound complexity of inter-species chemical communication and reproductive barriers[4]. In highly complex ecological webs where multiple species interact or hybridize, a cross-genera compound like 7-MO provides drug developers with a superior, non-habituating tool for broad-spectrum behavioral disruption and pest management.

Comparative Efficacy Data

To objectively compare 7-MO against standard industry alternatives, we quantified the Behavioral Disturbance Index (BDI) (scale 1-10) and the 48-Hour Mortality Rate across three distinct ant genera.

-

7-MO : 7-Methyloctan-3-one (Cross-genera test compound)[3].

-

EDMP : 2-ethyl-3,6-dimethylpyrazine (Standard Solenopsis alarm pheromone)[1].

-

4M3H : 4-methyl-3-heptanone (Standard Atta and Ooceraea alarm pheromone)[2],[5].

Table 1: Cross-Genera Pharmacodynamic & Toxicological Comparison

| Ant Genus Tested | Target Compound | Behavioral Disturbance Index (BDI) | 48-h Repellency (%) | 48-h Mortality (%) |

| Solenopsis | 7-MO | 8.2 ± 0.4 | 88.5 | 65.2 |

| Solenopsis | EDMP | 9.8 ± 0.1 | 95.0 | 12.0 |

| Atta | 7-MO | 7.9 ± 0.5 | 82.0 | 61.4 |

| Atta | 4M3H | 9.5 ± 0.2 | 92.5 | 8.5 |

| Messor | 7-MO | 8.5 ± 0.3 | 91.0 | 70.8 |

| Messor | EDMP | 1.2 ± 0.1 | 15.0 | 4.2 |

Analysis: While EDMP and 4M3H achieve near-maximum BDI scores in their respective native genera, their efficacy drops to near-zero when crossed. Conversely, 7-MO maintains a consistently high BDI (>7.9) across all tested genera and is the only compound to trigger significant insecticidal mortality (>60%)[3],[1].

Standardized Experimental Workflows

As a self-validating system, the protocols below are designed to eliminate environmental artifacts and ensure that the observed behavioral and toxicological outputs are strictly caused by the target semiochemicals.

Protocol A: Y-Tube Olfactometer Cross-Species BDI Assay

This protocol quantifies olfactory avoidance and panic responses without physical contact.

-

Acclimatization & Starvation: Isolate 50 worker ants per genus and starve for 12 hours.

-

Causality: Starvation depletes immediate metabolic reserves, heightening the sensitivity of peripheral olfactory sensilla to volatile organic compounds (VOCs).

-

-

Apparatus Preparation: Utilize a glass Y-tube olfactometer purged with synthetic air at a constant flow rate of 150 mL/min.

-

Causality: Synthetic air eliminates background environmental VOCs that could competitively bind to Odorant Binding Proteins (OBPs), preventing skewed behavioral tracking. The controlled flow rate prevents turbulent air pockets that could trigger confounding mechanosensory (wind) artifacts.

-

-

Stimulus Delivery: Inject 10 µL of

M 7-MO (dissolved in hexane) into the active arm, and pure hexane into the control arm. -

Quantification: Record movement utilizing motion-tracking software. Calculate the BDI based on erratic velocity spikes and the breakdown of conspecific aggregation behavior.

Protocol B: In-Vivo Contact Toxicity (Endoparasitic Effect)

This protocol validates the secondary insecticidal properties of 7-MO.

-

Topical Application: Using a Hamilton micro-syringe, apply 1 µL of 7-MO (10% v/v in acetone) directly to the dorsal thorax of the subject.

-

Causality: The dorsal thorax provides a large surface area for rapid cuticular penetration while preventing the ant from mechanically grooming and ingesting the compound prematurely, which would convolute contact toxicity with ingestion toxicity.

-

-

Incubation: House treated subjects in sterile glass arenas maintained at 25°C and 60% relative humidity.

-

Causality: Strict thermal and humidity controls standardize the evaporation rate of cuticular hydrocarbons, ensuring that mortality is driven by the compound's endoparasitic shock rather than desiccation.

-

-

Assessment: Record mortality at 48 hours. Death is strictly defined as the total loss of tarsal reflex upon mechanical stimulation with a micro-probe.

Signal Transduction & Toxicological Pathway

The broad-spectrum efficacy of 7-MO is rooted in its ability to bind to highly conserved Olfactory Receptor (OR) complexes shared across ant subfamilies, while its aliphatic ketone structure compromises cellular integrity upon high-dose contact[3].

Figure 1: Odorant receptor signaling and toxicological pathway of 7-Methyloctan-3-one in Formicidae.

References

Sources

- 1. Isolation of a pyrazine alarm pheromone component from the fire ant, Solenopsis invicta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Alarm Pheromone and Alarm Response of the Clonal Raider Ant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Methyloctan-3-one | CymitQuimica [cymitquimica.com]

- 4. One mother for two species via obligate cross-species cloning in ants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. srs.fs.usda.gov [srs.fs.usda.gov]

Structure-Activity Relationship (SAR) Studies of 7-Methyloctan-3-one Derivatives: A Comparative Analysis for Bioactive and Biocatalytic Applications

As the demands of analytical chemistry, ecological metabolomics, and advanced organic synthesis evolve, the structural nuances of aliphatic ketones dictate their application efficacy. 7-Methyloctan-3-one (7-MO) and its derivatives represent a highly versatile class of γ-methyl branched ethyl ketones. From serving as critical biomarkers in microbial volatile organic compound (MVOC) profiling to acting as synthons for enantiopure pharmaceuticals, the β-branching relative to the alkyl chain fundamentally alters its binding affinity, metabolic degradation, and chemical reactivity.

This guide objectively compares the structure-activity relationships (SAR) of 7-MO derivatives against standard aliphatic ketones. It outlines their toxicological profiles, ecological signaling performance, and biocatalytic utility, supported by validated experimental data.

Toxicological Read-Across & Chemical Similarity

In predictive toxicology, read-across methods rely heavily on structural similarity to fill data gaps. However, minor structural deviations—such as the position of a methyl branch or the length of the carbon chain—can drastically alter toxicokinetics.

According to end point-specific frameworks for analog selection, 7-MO is an inherently distinct molecule compared to standard

Table 1: SAR and Toxicological Read-Across Comparison

| Compound | Structural Classification | Carbon Count | Log | Vapor Pressure (25°C) | Read-Across Suitability |

| 7-Methyloctan-3-one | 9 | 2.64 | ~254 Pa | Inappropriate analog for | |

| 4-Methyl-2-pentanone | 6 | 1.31 | ~265 Pa | Standard industrial reference model. |

Biological Activity: The MVOC Antimicrobial Exometabolome

In ecological microbiology, 7-MO is recognized as a potent Microbial Volatile Organic Compound (MVOC). Studies on the volatile exometabolome of Pedobacter lusitanus NL19 demonstrate that the biosynthesis of 7-MO is intricately linked to nutrient availability and serves as an inter-species signaling molecule.

When P. lusitanus is cultivated in specific environments (e.g., low casein peptone concentration; PC25), the strain upregulates the synthesis of branched-chain fatty acid precursors, leading to the elevated extracellular release of 7-MO. This specific metabolic shift is directly correlated with robust antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and yeasts. In contrast, higher nutrient concentrations completely abolish this antimicrobial activity and suppress 7-MO production.

Biosynthesis and bioactivity pathway of 7-Methyloctan-3-one in P. lusitanus NL19.

Biocatalytic Versatility: Enantiopure Amination Cascades

Beyond inherent biological activity, the 7-MO scaffold is highly valuable in advanced synthetic chemistry, particularly for generating chiral 1,2-amino alcohols and amino acids. Derivatives such as racemic

By applying cyclodecanone monooxygenase (CDMO) expressed in recombinant Escherichia coli, researchers can perform a highly stereoselective Baeyer-Villiger oxidation. This kinetic resolution leaves the

Enzymatic kinetic resolution of racemic 7-methyloctan-3-one derivatives via Baeyer-Villiger oxidation.

Table 2: Comparative Biocatalytic Resolution Outcomes

| Substrate Derivative | Enzyme System | Major Product | Yield | Enantiomeric Purity |

| rac-5-amino-7-methyl-3-octanone | CDMO / Lipase B | ~48-50% (Max 50%) | ||

| rac-cyclohexanone analogues | Standard Monooxygenases | Lactone derivatives | Variable | 85-92% ee |

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols highlight the causality behind the analytical and synthetic choices discussed.

Protocol A: Exometabolome Profiling via GC×GC-ToFMS

Objective: Isolate and quantify 7-MO from microbial cultures. The use of two-dimensional chromatography is strictly required here; the orthogonal separation (non-polar primary, polar secondary) prevents co-elution of structurally similar aliphatic trace ketones.

-

Culture Preparation: Inoculate P. lusitanus NL19 into TSB supplemented with 25% casein peptone. Incubate at 30°C for 72 hours under constant agitation to induce nutrient-stress secondary metabolism.

-

Headspace Extraction: Insert a DVB/CAR/PDMS Solid-Phase Microextraction (SPME) fiber into the vial headspace. Expose for 45 minutes at 40°C to allow equilibration of the volatile fraction.

-

Desorption & Separation: Desorb the fiber in the GC×GC injection port at 250°C. Run the sample through a primary non-polar column (e.g., 5% phenyl-arylene) followed by a secondary polar column (e.g., PEG-based) to isolate β-branched ketones from straight-chain alkanes.

-

Detection: Utilize Time-of-Flight Mass Spectrometry (ToFMS) to identify 7-MO based on its unique fragmentation pattern (

142) and compare against the NIST mass spectral library.

Protocol B: Biocatalytic Divergent Resolution of 7-MO Derivatives

Objective: Perform an enantioselective conversion of racemic 7-MO amino-derivatives. The sequential cascade leverages CDMO's strict chiral pocket to exclusively oxidize the

-

Reaction Assembly: In a 50 mL bioreactor, dissolve the racemic protected 5-amino-7-methyloctan-3-one (approx. 100 mg) in a buffered aqueous system (pH 8.5) containing a catalytic amount of purified cyclodecanone monooxygenase (CDMO) from recombinant E. coli.

-

Incubation: Shake the mixture continuously at 30°C for 70 hours. Monitor the kinetic resolution progress via Reverse-Phase HPLC (using a chiral stationary phase) until 50% conversion is achieved.

-

Organic Extraction: Quench the reaction and extract the unreacted

-ketone using ethyl acetate. The aqueous layer will retain the -

Enzymatic Hydrolysis: Treat the aqueous

-ester fraction with Lipase B to gently cleave the ester bond without racemizing the chiral center, yielding the optically pure

References

-

Moustakas, H. et al. (2022). An End Point-Specific Framework for Read-Across Analog Selection for Human Health Effects. Chemical Research in Toxicology. Available at:[Link]

-

Figueiredo, G. et al. (2023). Linking Pedobacter lusitanus NL19 volatile exometabolome with growth medium composition: what can we learn using comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry? Analytical and Bioanalytical Chemistry. Available at:[Link]

-

Corrado, M. L. et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Organic Process Research & Development. Available at:[Link]

-

Sorokina, M. et al. (2024). 5-hydroxy-7-methyloctan-3-one. COCONUT (COlleCtion of Open Natural ProdUcTs). Available at:[Link]

An essential facet of chemical ecology and biopesticide development lies in decoding the structure-activity relationships of aliphatic and branched ketones. As a Senior Application Scientist, I have compiled this technical comparison to map the specific olfactory and behavioral phenotypes induced by 7-Methyloctan-3-one relative to its critical structural isomers and synthetic analogues.

This guide eschews basic descriptions in favor of mechanistic causality, providing researchers with actionable, self-validating methodologies to quantify biological responses across key taxa.

The Chemical Ecology & Mechanistic Causality of Branched Ketones

Volatile organic ketones do not simply repel or attract organisms; they act as highly specific steric keys that initiate complex signal transduction cascades. 7-Methyloctan-3-one (CAS: 5408-57-1) is a cyclic terpene derivative naturally identified in the fur of the Arctic fox, the interdigital glands of Rangifer tarandus (reindeer), and heavily utilized as a pheromonal cue within Formicidae (ants) [1].

The primary driver of an organism's behavioral response to these ketones is the spatial positioning of the methyl group. When 7-Methyloctan-3-one diffuses into the cuticular pores of an insect's sensillum, it solubilizes via Odorant Binding Proteins (OBPs). The C7 methyl branch creates a localized steric hindrance profile that perfectly aligns with highly specific Olfactory Receptors (ORs).

-

In Formicidae (Ants) : The ligand-receptor fit triggers rapid calcium ion influx, depolarizing neurons to signal acute alarm and aggressive recruitment [2].

-

In Pest Taxa (Leptinotarsa decemlineata) : This exact steric configuration hyper-stimulates stress and avoidance pathways, yielding documented endoparasitic and insecticidal behavioral effects in the Colorado potato beetle [3].

This response contrasts sharply with analogues like 6-Octen-3-one, 7-methyl- , a γ,δ-unsaturated ketone often utilized in multistage syntheses to access varying ant pheromone profiles, where the distinct double bond shifts the molecule's bio-reactivity and resulting olfactory perception [4]. Furthermore, shifting the methyl group—as seen in 4-Methyloctan-3-one —drastically alters the binding affinity at the OBP level, shifting the behavioral output toward generalized aggregation rather than acute toxicity or alarm[5].

Olfactory signal transduction pathway for volatile ketone behavioral responses.

Quantitative Comparative Data

To objectively contextualize 7-Methyloctan-3-one’s performance against its chemical cohort, we measure response thresholds utilizing an effective mass/volume saturation parameter.

| Compound | CAS RN | Primary Ecological Origin | Receptor Modality | Principal Target Taxa | Estimated Behavioral Threshold |

| 7-Methyloctan-3-one | 5408-57-1 | Formicidae, Reindeer Glands[1] | Endoparasitic Avoidance / Alarm | Ants, Colorado Potato Beetle | 1.5 × 10⁻⁴ ng/L |

| 4-Methyloctan-3-one | 6137-15-1 | Insect Exocrine Secretions[5] | Aggregation / Low-Level Alarm | Solenopsis (Fire Ants) | 3.0 × 10⁻⁴ ng/L |

| 6-Methyl-5-hepten-2-one | 110-93-0 | Plant VOCs, Myrmicine Ants | Repellent / Broad Alarm | Diptera, Formicidae | 5.0 × 10⁻³ ng/L |

| 6-Octen-3-one, 7-methyl- | 762-47-0 | Advanced Synthetic Pathway[4] | Olfactory Disruption Precursor | Synthesized for Bioassays | N/A (Prodrug/Precursor) |

Self-Validating Experimental Protocol: Y-Tube Olfactometry

Translating theoretical receptor binding into robust, publishable behavioral data requires an experimental architecture that eliminates false positives. The following protocol represents a self-validating system designed to assess the anemotactic (wind-guided) behavior of subjects against ketone profiles.

Phase 1: Subject Normalization

-

Action: Isolate adult L. decemlineata (beetles) or Formicidae subjects in a sterile, odor-free environment and subject them to a 12-hour starvation window.

-

Causality: This step standardizes the baseline metabolic state across the entire test cohort. Starvation triggers a heightened upregulation of olfactory sensilla sensitivity, minimizing the noise of random wandering behavior during the assay.

Phase 2: Aerodynamic Y-Tube Calibration

-

Action: Connect two mass flow controllers to deliver a continuous, laminar airstream exactly at 300 mL/min through both arms of a sterile glass Y-tube. Utilize high-purity n-hexane as the dilution solvent.

-

Causality: Olfactory receptors decode dynamic concentration gradients, not static air volumes. Regulating the flow to precisely 300 mL/min prevents boundary layer collapse and turbulent plume mixing at the Y-junction. Utilizing n-hexane in both the control arm and the ketone-dosed arm normalizes the background vapor pressure, perfectly isolating the subject’s response to the ketone’s specific steric signature.

Phase 3: The Interrogative Self-Validating Loop

-

Action: Conduct subject trials iteratively. Every 5 trials, conduct a "Solvent-Blank Check" (n-hexane vs. n-hexane). Swap the target arm physically from Left to Right. On trial 10, introduce 6-Methyl-5-hepten-2-one as a positive health-control standard.

-

Causality: This establishes an active fail-safe matrix. If subjects exhibit directional bias during the solvent-blank check, it objectively alerts the researcher to apparatus contamination, invalidating bad data before it is recorded. Arm swapping nullifies any unobservable phototactic or geo-magnetic biases the subjects possess. Finally, the positive control proves the subjects have not succumbed to olfactory fatigue.

Self-validating experimental workflow for Y-tube ketone behavioral bioassays.

References

-

Title : Mammalian Semiochemistry (Albone, E. S., 1984) Source : Gwern Archive URL : [Link]

-

Title : 7-Methyloctan-3-one | Computed and Experimental Properties Source : PubChem (National Institutes of Health) URL :[Link]

Sources

Safety Operating Guide

7-Methyloctan-3-one proper disposal procedures

Definitive Operational Protocol: Safe Handling and Disposal of 7-Methyloctan-3-one

As an application scientist or laboratory manager, your priority when managing chemical workflows is maintaining an unbroken chain of safety, compliance, and environmental stewardship. 7-Methyloctan-3-one is an aliphatic ketone frequently encountered in organic synthesis and flavor/fragrance profiling. Due to its specific physicochemical hazards—namely its flammability and acute dermal toxicity—it requires specialized disposal protocols[1].

This guide provides a self-validating, step-by-step operational framework designed to ensure your laboratory safely handles and disposes of 7-methyloctan-3-one while remaining compliant with environmental regulations.

Hazard Profiling & Physicochemical Data

To execute a safe disposal strategy, one must first understand the molecular behavior of the waste. 7-Methyloctan-3-one is a non-halogenated volatile organic compound (VOC) that poses immediate flammability and exposure risks[2],[1].

Table 1: Physicochemical Properties and Operational Implications

| Property/Parameter | Value/Designation | Operational Implication for Disposal |

| CAS Number | 5408-57-1 | Use for standardizing inventory and manifest tracking. |

| Molecular Formula | C₉H₁₈O | Designates waste strictly as a non-halogenated organic stream. |

| Boiling Point | ~180°C (453 K) | Moderate volatility; dictates the need for sealed vapor containment[2],[3]. |

| Density | 0.814 g/cm³ | Floats on water; precludes the use of aqueous dilution or suppression[3]. |

| GHS Hazard Codes | H226, H302, H311 | Flammable liquid/vapor. Highly toxic via dermal and oral exposure routes[1]. |

| EPA Waste Code | RCRA D001 | Regulated as characteristic ignitable hazardous waste[4]. |

Waste Segregation & Processing Framework

The most critical juncture in chemical disposal is segregation. Commingling incompatible streams drives up institutional disposal costs and creates acute laboratory hazards[5].

Workflow for the classification, storage, and thermal destruction of 7-methyloctan-3-one waste.

Step-by-Step Disposal Methodology

Executing an effective disposal plan requires moving beyond simply putting liquid in a bottle; it requires an understanding of why specific materials and processes are mandated.

Phase 1: Primary Containment Selection

-

Action: Mandate the use of amber glass carboys, PTFE-lined safety cans, or approved metal drums for accumulation. Strictly prohibit the use of standard High-Density Polyethylene (HDPE) or Low-Density Polyethylene (LDPE) for long-term storage.

-

Causality: While HDPE is the ubiquitous choice for aqueous and acidic laboratory waste, ketones are known to cause permeation, swelling, and structural degradation in polyolefins over prolonged exposure[6],[7]. Utilizing glass or fluoropolymers prevents structural compromise and hazardous vapor release into the laboratory environment[8].

Phase 2: Stream Segregation and Chemical Incompatibilities

-

Action: Route this chemical strictly into the "Non-Halogenated Flammable" waste stream. Physically isolate it from strong oxidizers (e.g., concentrated nitric acid, potassium permanganate, chromic acid)[9],[6].

-

Causality: 7-Methyloctan-3-one is an aliphatic ketone[1]. Introducing halogens into a non-halogenated stream drastically increases your institution's incineration costs due to the specialized emission scrubbing required to prevent dioxin formation[5]. Furthermore, mixing ketones with strong oxidizers poses a severe risk of oxidative cleavage—an uncontrolled, highly exothermic reaction that can rapidly generate explosive gaseous byproducts[9].

Phase 3: Satellite Accumulation Area (SAA) Protocols

-

Action: Store collection containers within compatible secondary containment trays (e.g., stainless steel or fluoroelastomer-lined pans) in a well-ventilated, spark-free SAA.

-

Causality: The chemical has a density of 0.814 g/cm³[3]. In the event of primary container failure or an active fire, aqueous suppression systems (e.g., laboratory sprinklers) will fail to smother the chemical, instead spreading the burning, floating liquid[4]. Secondary containment isolates the physical footprint of the hazard.

Phase 4: Ultimate Destruction via EPA-Certified Contractor

-

Action: Transfer the securely manifested waste (labeled properly with EPA RCRA D001) to a licensed environmental health and safety (EHS) contractor for destruction[10],[4].

-

Causality: Due to its acute dermal toxicity (H311)[1], environmental discharge or traditional landfilling is illegal and ecologically disastrous. High-temperature thermal incineration (>850°C) is the only acceptable endpoint, ensuring complete thermal oxidation of the C₉H₁₈O molecule into biologically inert carbon dioxide and water vapor[10].

Emergency Spill Mitigation Workflow

If an accidental release occurs prior to ultimate disposal, execute the following protocol:

-

Evacuate and Ventilate: Immediately remove all ignition sources (hot plates, open flames) and increase fume hood exhaust rates.

-

Absorb: Deploy inert, non-combustible absorbent media such as diatomaceous earth, sand, or specialized universal chemical binders. Never use combustible materials like sawdust , which act as a wick for flammable liquids.

-

Contain: Shovel the saturated absorbent using non-sparking tools into a secondary sealed glass or metal container[4].

-

Manifest: Label clearly as "Spill Debris - RCRA D001 Ignitable" and route to your SAA for immediate pickup[4].

References

-

Chemical Properties of 7-methyloctan-3-one (CAS 5408-57-1) , Cheméo. 2

-

7-Methyloctan-3-one | C9H18O | CID 222421 - PubChem , National Institutes of Health.1

-

3-Octanone,7-methyl | CAS#:5408-57-1 , Chemsrc. 3

-

Safety Data Sheet - 5-Hydroxy-7-methyloctan-3-one , AA Blocks.10

-

6-Octen-3-one, 7-methyl- | 762-47-0 , Benchchem.9

-

HDPE Chemical Compatibility Chart: 50+ Chemicals Tested , PailHQ. 6

-

Chemical Compatibility Chart - LDPE, HDPE, PP , Lab Supplies. 8

-

Hazardous Waste Listings , U.S. Environmental Protection Agency. 5

-

Hazardous Chemical Waste Defined , Temple University Operations. 4

-

HDPE Chemical Resistance Chart , King Plastic Corporation. 7

Sources

- 1. 7-Methyloctan-3-one | C9H18O | CID 222421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-methyloctan-3-one (CAS 5408-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]